3-Acetylthio-2-methylpropanoic Acid-d5
Description
Theoretical Foundations of Isotopic Labeling in Analytical Chemistry
The core principle of isotopic labeling lies in the ability to distinguish between the labeled and unlabeled versions of a compound. wikipedia.org While chemically and biologically similar to their non-labeled counterparts, the difference in mass allows them to be detected and quantified separately using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgwikipedia.org In mass spectrometry, the mass difference between the labeled compound (the "tracer") and the native compound (the "tracee") allows for their distinct detection. wikipedia.orgnih.gov This technique enables researchers to trace the metabolic fate of a substance, determine reaction pathways, and analyze the distribution of molecules within a system. wikipedia.orgcreative-proteomics.com The use of stable, non-radioactive isotopes provides a safe method for these investigations, making them suitable for a wide range of studies, including those in living systems. tocris.comnih.gov
The Significance of Deuterated Internal Standards in Quantitative Analysis
In quantitative analysis, particularly when coupled with mass spectrometry, achieving precision and accuracy is paramount. clearsynth.com Deuterated internal standards are essential for this purpose. clearsynth.compubcompare.ai These are compounds chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium (B1214612). clearsynth.compubcompare.ai
The primary function of a deuterated internal standard is to correct for variability during the analytical process. scioninstruments.com This includes variations that can occur during sample preparation, such as extraction, and fluctuations in the instrument's signal response. tocris.comscioninstruments.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from the sample matrix and the instrument. tocris.comscioninstruments.com By adding a known amount of the deuterated standard to the sample, researchers can normalize the signal of the analyte against the signal of the standard. nih.gov This comparison allows for highly accurate and reproducible quantification of the target compound, compensating for potential interferences or instrument drift. clearsynth.compubcompare.ai
Positioning of 3-Acetylthio-2-methylpropanoic Acid-d5 within the Landscape of Deuterated Reference Materials
This compound is a deuterated form of 3-Acetylthio-2-methylpropanoic acid. lgcstandards.com The unlabeled compound is known as a key intermediate in the synthesis of captopril, a medication used to treat hypertension. scbt.comguidechem.com As a deuterated reference material, this compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart in various research and testing settings. lgcstandards.com
When researchers need to measure the concentration of 3-Acetylthio-2-methylpropanoic acid in a sample, they can add a precise amount of the d5-labeled version. During analysis by a method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the two compounds will behave almost identically but will be distinguishable by their mass-to-charge ratio. oup.com This allows for the accurate quantification of the unlabeled analyte, making this compound a valuable tool in synthetic chemistry process control and pharmaceutical analysis.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1189969-31-0 | lgcstandards.comglpbio.com |
| Chemical Formula | C₆H₅D₅O₃S | glpbio.com |
| Molecular Weight | 167.24 g/mol | glpbio.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Acetylthio-2-methylpropanoic acid |
| Carbon-13 |
| Captopril |
| Deuterium |
An in-depth examination of this compound, a deuterated analog of a key chemical intermediate, reveals sophisticated synthetic strategies and analytical techniques essential for its production and characterization. This isotopically labeled compound serves as a crucial internal standard in various analytical applications, particularly in mass spectrometry-based studies, due to its chemical similarity to the non-deuterated form but distinct mass.
Structure
3D Structure
Properties
IUPAC Name |
2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 3 Acetylthio 2 Methylpropanoic Acid D5 in Quantitative Bioanalytical Methodologies
Integration within Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
LC-MS has become the preferred method for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. In this context, 3-Acetylthio-2-methylpropanoic Acid-d5 is indispensable for the accurate measurement of captopril and its disulfide metabolite.
Optimization of Chromatographic Separation Parameters in LC-MS
Effective chromatographic separation of the analyte from its SIL-IS and other matrix components is fundamental for accurate quantification. For the analysis of captopril and its related compounds, reversed-phase chromatography is commonly employed.
A study developing a UHPLC method for captopril utilized a C18 column with an isocratic mobile phase consisting of methanol, water, and trifluoroacetic acid (55:45:0.05 v/v/v). arxiv.org Another method for captopril determination used a prepacked C8 column with a mobile phase of diethyl ether and dichloromethane. nih.gov The United States Pharmacopeia (USP) outlines a method using a 3.9-mm × 30-cm column with L1 packing and a mobile phase of methanol and aqueous phosphoric acid solution (33:67). drugfuture.com The flow rate is typically around 1 mL/min. drugfuture.com In these methods, the resolution between captopril and potential impurities like 3-acetylthio-2-methylpropanoic acid is critical, with a required resolution of not less than 3.0. drugfuture.com
Table 1: Exemplary Chromatographic Conditions for Captopril Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) arxiv.org | Waters Symmetry C8 nih.gov | L1 packing (3.9-mm × 30-cm) drugfuture.com |
| Mobile Phase | Methanol:Water:TFA (55:45:0.05) arxiv.org | Diethyl ether:Dichloromethane nih.gov | Methanol:Aqueous Phosphoric Acid (33:67) drugfuture.com |
| Flow Rate | 0.1 mL/min arxiv.org | Not Specified | ~1 mL/min drugfuture.com |
| Detection | 220 nm arxiv.org | MS/MS nih.gov | 220 nm drugfuture.com |
| Analyte | Captopril | Captopril | Captopril, Captopril Disulfide, 3-acetylthio-2-methylpropanoic acid |
| Internal Standard | Not specified in this study | Not specified in this study | Not applicable for this resolution test |
This table presents a summary of typical chromatographic parameters and does not represent a comprehensive list of all possible conditions.
Utilization in Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry, particularly in the SRM or MRM mode, provides a high degree of selectivity and sensitivity for quantitative analysis. The instrument is set to monitor a specific precursor ion (Q1) and a corresponding product ion (Q3) for both the analyte and its internal standard.
For captopril analysis, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 218. nih.govredalyc.org Fragmentation of this ion yields a characteristic product ion at m/z 115.9 or 171.6. nih.govredalyc.org For this compound, the precursor ion would be at m/z 168.2 (calculated based on the addition of 5 daltons to the unlabeled molecule's mass of 162.21 g/mol and protonation). The product ion would be selected based on a fragment that retains the deuterium (B1214612) labels, ensuring no crosstalk with the analyte.
Table 2: Illustrative SRM Transitions for Captopril and its Deuterated Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Captopril | 218.1 redalyc.org | 115.9 redalyc.org |
| This compound | ~168.2 (calculated) | To be determined empirically |
The m/z values are illustrative and may vary slightly depending on the instrument and experimental conditions.
Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS is more common for compounds like captopril, GC-MS can be used after appropriate derivatization to increase the volatility of the analyte and internal standard.
Derivatization Strategies for Enhanced Volatility and Detection in GC-MS
Thiol-containing compounds like 3-Acetylthio-2-methylpropanoic Acid require derivatization to be analyzed by GC-MS. Common strategies involve converting the polar functional groups (carboxyl and thiol) into less polar, more volatile derivatives.
One common approach is silylation, where active hydrogens in hydroxyl, carboxyl, and thiol groups are replaced with a trimethylsilyl (TMS) group using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com Another strategy for thiols is alkylation, for example, using pentafluorobenzyl bromide (PFBBr) to form PFB derivatives, which have excellent properties for GC analysis with electron capture or mass spectrometric detection. nih.gov For compounds containing carbonyl groups, methoximation can be performed prior to silylation to prevent the formation of multiple derivatives from tautomers. youtube.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Thiols and Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group(s) |
| Silylating Agents | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) youtube.com | -OH, -COOH, -SH, -NH2 youtube.com |
| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) nih.gov | -SH nih.gov |
| Acylating Agents | N-phenylmaleimide nih.gov | -SH nih.gov |
Application in Targeted GC-MS/MS for Absolute Analyte Quantification
Similar to LC-MS/MS, targeted GC-MS/MS involves monitoring specific precursor-to-product ion transitions for the derivatized analyte and its deuterated internal standard. The use of a deuterated internal standard in GC-MS/MS is crucial for accurate quantification, especially when derivatization efficiency may vary. chromforum.org The selection of SRM transitions would depend on the specific derivative formed. For instance, for a TMS derivative, a characteristic fragment would be chosen that is unique to the derivatized molecule.
Contribution to Method Validation and Quality Assurance in Analytical Laboratories
The use of this compound as an internal standard is a cornerstone of method validation and quality assurance in bioanalytical laboratories. clearsynth.com Regulatory guidelines often recommend the use of stable isotope-labeled internal standards for bioanalytical methods submitted for drug approval. nih.gov
The co-eluting nature and similar physicochemical properties of a SIL-IS ensure that it experiences the same extraction recovery and ionization suppression or enhancement as the analyte. aptochem.com This allows for the correction of variations that can occur during sample processing and analysis, leading to improved precision and accuracy. aptochem.com Even with extraction recoveries lower than 100%, the use of an internal standard can still yield accurate results because the ratio of the analyte to the internal standard remains constant. chromforum.org The validation of a bioanalytical method typically includes assessing linearity, accuracy, precision, selectivity, and stability, all of which are strengthened by the inclusion of a reliable internal standard like this compound.
Advanced Research Applications of 3 Acetylthio 2 Methylpropanoic Acid D5 in Metabolomics and Isotopic Tracing Studies
Utilization in Targeted Metabolomics for Quantitative Profiling of Biological Systems
In the field of targeted metabolomics, the precise and accurate quantification of specific metabolites within a complex biological sample is paramount. 3-Acetylthio-2-methylpropanoic Acid-d5, as a stable isotope-labeled (SIL) internal standard, is an invaluable tool for achieving this. tocris.com The primary challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is the variability introduced by matrix effects, which can suppress or enhance the ionization of the analyte of interest, leading to inaccurate measurements. clearsynth.comnih.gov
By adding a known concentration of this compound to a biological sample prior to analysis, researchers can effectively normalize the signal of the endogenous, non-labeled (d0) form of the compound. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. tocris.com However, due to its higher mass, it is distinguishable from the endogenous compound by the detector. This allows for the calculation of a response ratio (endogenous analyte peak area / internal standard peak area), which corrects for variations in sample preparation and instrument response, thereby enabling highly accurate and reproducible quantification of 3-Acetylthio-2-methylpropanoic Acid across different samples and studies. clearsynth.comiroatech.com This approach is fundamental for reliable quantitative profiling of biological systems, allowing for meaningful comparisons between different physiological or pathological states. thermofisher.com
Interactive Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H5D5O3S |
| Isotopic Purity | Typically >98% |
| Labeling | Deuterium (B1214612) (d5) |
| Application | Internal Standard |
| Analytical Technique | LC-MS/MS |
Role in the Discovery and Absolute Quantification of Endogenous and Exogenous Metabolites
The application of this compound extends beyond the quantification of its direct counterpart. It serves as a crucial component in broader strategies for the discovery and absolute quantification of a range of endogenous and exogenous metabolites. In targeted and untargeted metabolomics studies, a panel of stable isotope-labeled internal standards, including this compound, can be used to build robust quantitative assays. nih.gov
For the discovery of new or unexpected metabolites, the distinct isotopic signature of the d5-labeled standard helps to confidently identify related metabolic products. scbt.com In the context of absolute quantification, a calibration curve is constructed by analyzing a series of known concentrations of the non-labeled analyte spiked with a constant amount of this compound. This allows for the determination of the absolute concentration of the endogenous 3-Acetylthio-2-methylpropanoic Acid in unknown samples with a high degree of accuracy. acs.org This is particularly important when establishing reference ranges for metabolites in healthy and diseased populations or when assessing the metabolic fate of a parent compound.
Application in Drug Metabolism Studies for Identifying and Quantifying Xenobiotic Metabolites
3-Acetylthio-2-methylpropanoic Acid is recognized as a key intermediate and impurity in the synthesis of the antihypertensive drug Captopril. scbt.comnbinno.comlgcstandards.comcymitquimica.com Therefore, its deuterated form, this compound, is highly valuable in drug metabolism and pharmacokinetic (DMPK) studies. tocris.comsymeres.com When a new drug candidate is administered, it is crucial to identify and quantify its metabolites to understand its efficacy, potential toxicity, and pathways of elimination. researchgate.net
By co-administering a mixture of the unlabeled drug and its deuterated analog, researchers can use mass spectrometry to easily distinguish the parent drug from its metabolites. The unique mass shift provided by the deuterium atoms in this compound allows for the clear identification of metabolic products that retain the deuterated core structure. This "isotope pattern" helps in tracking the metabolic fate of the xenobiotic. Furthermore, the use of deuterated standards can improve the pharmacokinetic profiles of drugs by altering their metabolic rates, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.netnih.govacs.orgnih.gov This effect can lead to reduced clearance and longer half-lives, which are important considerations in drug development. symeres.com
Interactive Table: Research Findings on Deuterated Compounds in Drug Metabolism
| Finding | Significance |
| Deuterium substitution can slow down drug metabolism. researchgate.net | Can lead to improved pharmacokinetic profiles and reduced dosing frequency. pharmaffiliates.com |
| Stable isotope labeling aids in the identification of drug metabolites. symeres.com | Facilitates a better understanding of a drug's metabolic pathways and potential for drug-drug interactions. |
| Deuterated compounds serve as excellent internal standards for bioanalysis. pharmaffiliates.com | Ensures accurate quantification of drugs and their metabolites in biological matrices. clearsynth.com |
Potential for Isotopic Tracing in Elucidating Biochemical Reaction Mechanisms and Pathways
The use of stable isotopes as tracers is a powerful technique for unraveling complex biochemical reaction mechanisms and metabolic pathways. nih.govnih.gov this compound can be employed as a tracer to investigate the metabolic pathways in which its non-labeled counterpart is involved. By introducing the d5-labeled compound into a biological system, such as cell culture or an animal model, researchers can follow the incorporation of the deuterium label into downstream metabolites.
This approach, often referred to as stable isotope tracing, allows for the mapping of metabolic fluxes and the identification of previously unknown metabolic routes. nih.gov For instance, if 3-Acetylthio-2-methylpropanoic Acid is a substrate for a particular enzyme, the products of that enzymatic reaction will carry the deuterium label, providing direct evidence of the metabolic conversion. The analysis of the mass shifts in the resulting metabolites by mass spectrometry provides a detailed picture of the biochemical transformations occurring within the cell. nih.gov This methodology is instrumental in advancing our fundamental understanding of cellular metabolism in both health and disease. nih.gov
Future Directions and Emerging Research Avenues for Deuterated 3 Acetylthio 2 Methylpropanoic Acid D5
Development of Novel Analytical Methodologies Leveraging Deuterated Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. lcms.czresearchgate.net 3-Acetylthio-2-methylpropanoic Acid-d5, as a deuterated analog, is an ideal internal standard for the accurate quantification of its non-labeled counterpart. medchemexpress.eu Future research will likely focus on developing and validating highly sensitive and specific analytical methods for this and related compounds in various biological matrices.
Key areas of development include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Assays: The development of robust UHPLC-MS/MS methods using this compound as an internal standard will enable precise quantification in complex samples such as plasma, urine, and tissue homogenates. The similar physicochemical properties of the deuterated and non-deuterated forms ensure they co-elute and experience similar ionization effects, thereby correcting for matrix effects and variations in sample preparation. lcms.czresearchgate.net
Multiplexed Assays: Future methodologies may involve the simultaneous quantification of 3-Acetylthio-2-methylpropanoic acid and other related metabolites or drug impurities. The inclusion of this compound would be critical for ensuring the accuracy of such multiplexed panels.
Micro-dosing and Pharmacokinetic Studies: The high sensitivity afforded by mass spectrometry with a deuterated internal standard can facilitate studies involving very low concentrations of the analyte. This is particularly relevant for micro-dosing studies and for understanding the pharmacokinetics of related therapeutic agents.
| Parameter | Description |
| Analyte | 3-Acetylthio-2-methylpropanoic Acid |
| Internal Standard | This compound |
| Technique | UHPLC-MS/MS |
| Application | Pharmacokinetic studies, impurity profiling |
Expanding the Scope of Quantitative Metabolomics and Lipidomics with Isotope-Labeled Compounds
Metabolomics and lipidomics aim to comprehensively identify and quantify the small molecules within a biological system. Isotope-labeled compounds are instrumental in these fields for tracing metabolic pathways and for absolute quantification. nih.govnih.govmasonaco.org this compound can serve as a valuable tool in expanding our understanding of cellular metabolism.
Emerging research avenues in this area include:
Metabolic Flux Analysis: While not a primary metabolite, the pathways involving the synthesis and degradation of compounds structurally related to 3-Acetylthio-2-methylpropanoic acid can be investigated. By introducing a labeled precursor, researchers can trace the metabolic fate of the carbon skeleton and elucidate the dynamics of related biochemical pathways. nih.gov
Untargeted Metabolomics and Feature Identification: In untargeted metabolomics, where all detectable metabolites are measured, the presence of a known, isotopically labeled standard like this compound can aid in the confident identification of its non-labeled counterpart amidst a complex mixture of endogenous and exogenous compounds. chemrxiv.org
Quantitative Lipidomics: Thioesters and related fatty acid modifications play roles in lipid metabolism. The development of analytical platforms incorporating deuterated standards for various lipid species, including those structurally similar to 3-Acetylthio-2-methylpropanoic acid, will improve the quantitative accuracy of lipid profiling.
Advanced Applications in Systems Biology and Multi-Omics Integration
Systems biology seeks to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. aip.org The precise quantitative data obtained using deuterated standards like this compound are essential for building accurate multi-omics models.
Future directions in this integrative field are:
Pathway Perturbation Studies: By accurately measuring changes in the levels of specific metabolites in response to genetic or environmental perturbations, researchers can infer the function of genes and proteins. The use of this compound to quantify its analogue can contribute to a more precise understanding of the metabolic consequences of such perturbations.
Biomarker Discovery and Validation: The robust and reproducible quantification enabled by deuterated standards is critical in the discovery and validation of biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. If 3-Acetylthio-2-methylpropanoic acid or a related compound is identified as a potential biomarker, its deuterated form will be indispensable for developing clinical assays.
Pharmacometabolomics: This field investigates the influence of metabolic variations on drug response. Accurate quantification of drug metabolites and related endogenous compounds using deuterated standards can help in personalizing drug therapy and understanding inter-individual differences in drug efficacy and toxicity.
Standardization of Deuterated Reference Materials for Interlaboratory Comparability
For research findings to be reproducible and comparable across different laboratories and studies, the availability of well-characterized and standardized reference materials is paramount. The future will see a greater emphasis on the certification of deuterated compounds like this compound as certified reference materials (CRMs).
Key aspects of this standardization process will include:
Purity and Isotopic Enrichment Assessment: Rigorous characterization of the chemical purity and the degree of deuterium (B1214612) incorporation in this compound is essential. This ensures that the reference material itself does not introduce variability into the measurements.
Development of Certified Reference Materials (CRMs): The transition from a research-grade chemical to a CRM involves a comprehensive evaluation of its stability, homogeneity, and assigned property values with associated uncertainties. The availability of a CRM for this compound would greatly enhance the reliability of analytical measurements.
Proficiency Testing and Interlaboratory Studies: The use of standardized deuterated reference materials in proficiency testing schemes will allow laboratories to assess their analytical performance and ensure the comparability of their results. This is crucial for multicenter clinical trials and collaborative research projects.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing 3-Acetylthio-2-methylpropanoic Acid-d5 for use in isotopic labeling studies?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or acetylthio groups) via acid-catalyzed exchange or deuterated precursor reactions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and quantify isotopic purity (>98% is standard for metabolic studies). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate structural integrity. Purity must be verified via reverse-phase HPLC with UV detection at 210–260 nm, calibrated against non-deuterated analogs .
Q. How is this compound utilized as an internal standard in targeted metabolomics?
- Methodological Answer : In LC-MS/MS workflows, deuterated analogs like this compound minimize matrix effects and ion suppression. For example, 50 µL of plasma is spiked with the deuterated standard (0.5 ppm final concentration) during protein precipitation. Quantification relies on stable isotope dilution, comparing analyte-to-standard peak area ratios. Batch-to-batch variability must be controlled using deuterated internal standards to ensure <10% coefficient of variation (CV) across replicates .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve storing the compound at -80°C in inert atmospheres (argon or nitrogen) to prevent deuterium loss. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) assess thermal and hydrolytic stability. LC-MS/MS monitoring of deuterium retention (>95% over 6 months) confirms suitability for long-term studies. Freeze-thaw cycles (≥3 cycles) should not alter isotopic integrity .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to the non-deuterated form?
- Methodological Answer : Kinetic isotope effects (KIEs) must be quantified using in vitro enzymatic assays (e.g., with acetyltransferase or esterase enzymes). Deuterium substitution at the methyl group may reduce reaction rates (k_cat/K_m) by 2–5-fold due to increased bond strength. In vivo tracer studies in model organisms (e.g., rodents) paired with compartmental modeling can reveal tissue-specific differences in metabolite turnover rates .
Q. What strategies resolve contradictions in data when this compound exhibits unexpected chromatographic behavior in complex matrices?
- Methodological Answer : Matrix-induced ion suppression or co-elution with endogenous compounds can distort results. Solutions include:
- Chromatographic Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve separation.
- Data Normalization : Apply post-acquisition algorithms (e.g., cross-sample signal intensity normalization).
- Parallel Reaction Monitoring (PRM) : Target specific fragment ions to enhance selectivity.
Contradictions should be validated via orthogonal methods (e.g., NMR or stable isotope-resolved metabolomics) .
Q. How can researchers design cross-disciplinary studies integrating this compound into pharmacokinetic and toxicological models?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with deuterium tracing. For example:
- Step 1 : Administer the compound in vivo and measure tissue distribution via LC-MS/MS.
- Step 2 : Parameterize models using isotopic enrichment data from plasma, liver, and kidney samples.
- Step 3 : Validate predictions against histopathological or biochemical toxicity endpoints (e.g., glutathione depletion).
Cross-validation with non-deuterated analogs controls for isotopic effects .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing time-resolved metabolic flux data involving this compound?
- Methodological Answer : Use mixed-effects models to account for intra- and inter-subject variability. For flux quantification, apply isotopomer spectral analysis (ISA) or metabolic flux analysis (MFA) software (e.g., INCA or OpenFlux). Significance thresholds (e.g., p < 0.05 after Benjamini-Hochberg correction) must adjust for multiple comparisons in omics datasets .
Q. How should researchers address limitations in detecting low-abundance deuterated metabolites derived from this compound?
- Methodological Answer : Enhance sensitivity via:
- Chemical Derivatization : Use pentafluorobenzyl bromide to increase MS ionization efficiency.
- Microsampling Techniques : Employ dried blood spots (DBS) or microprobes to concentrate analytes.
- Advanced Instrumentation : Utilize trapped ion mobility spectrometry (TIMS) coupled with Q-TOF for improved resolution.
Limit of quantification (LOQ) should be validated at ≤1 nM in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
